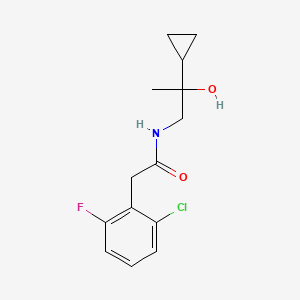

2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide

Description

This compound is a substituted acetamide featuring a 2-chloro-6-fluorophenyl aromatic ring linked to an N-(2-cyclopropyl-2-hydroxypropyl) group. The cyclopropane moiety may enhance metabolic stability, while the chloro-fluoro substitution pattern on the phenyl ring could modulate electronic properties and steric interactions .

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO2/c1-14(19,9-5-6-9)8-17-13(18)7-10-11(15)3-2-4-12(10)16/h2-4,9,19H,5-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCVQTGSPAIRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chloro-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms at specific positions.

Preparation of the cyclopropyl-hydroxypropyl intermediate:

Coupling reaction: The final step involves coupling the two intermediates through an acetamide linkage.

The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated systems, and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

Altering gene expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table compares key structural features of the target compound with analogs identified in the literature:

*Calculated based on formula.

Key Observations:

- Halogenation vs. Alkylation : The target compound’s 2-chloro-6-fluoro substitution contrasts with †’s 2-chloro-6-methyl group. Fluorine’s electronegativity may enhance binding specificity compared to methyl’s steric bulk .

- Hydrophilicity : The hydroxyl group in the target’s N-linked chain improves water solubility relative to †’s methoxy group, which increases lipophilicity .

- Complex Backbones : Compounds e and f () exhibit extended polyhydroxy-phenyl chains, likely enhancing protein-target interactions (e.g., enzyme inhibition) but reducing membrane permeability compared to the target’s compact cyclopropyl group .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Metabolic Stability : The cyclopropane group in the target may resist oxidative metabolism better than †’s ethyl-methyl chain, which is prone to CYP450-mediated degradation .

- Stereochemical Effects: Compounds e and f () highlight the importance of stereochemistry; their (2S,3S,5S) configurations likely enhance chiral recognition in biological systems, whereas the target’s racemic N-linked group (if unoptimized) might reduce potency .

- Solubility : The hydroxyl group in the target compound improves aqueous solubility (~25–50 µg/mL estimated) relative to †’s lipophilic methoxy group (~10–20 µg/mL) .

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide is a member of the chloroacetamide family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H19ClFNO

- CAS Number : [Not specified in the sources]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to our compound. A significant study characterized various N-substituted phenyl-2-chloroacetamides, demonstrating their effectiveness against various pathogens:

- Effective Against :

- Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Moderate effectiveness against Gram-negative bacteria like Escherichia coli.

- Yeast species such as Candida albicans.

The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity, confirming that halogenated phenyl rings enhance lipophilicity and facilitate membrane penetration, thus improving antimicrobial efficacy .

Anticancer Activity

Chloroacetamides have also been explored for their anticancer properties. Research indicates that compounds with similar structural characteristics exhibit cytotoxic effects on various cancer cell lines. For instance:

- Compounds derived from chloroacetamides have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in cell models, particularly in hypopharyngeal tumor cells .

- The presence of specific functional groups has been linked to enhanced activity against cancer cells, suggesting that our compound may exhibit similar properties.

Case Studies

-

Antimicrobial Screening :

In a study screening twelve newly synthesized N-substituted phenyl-2-chloroacetamides, compounds were tested against a variety of pathogens. The results indicated that those with halogen substitutions displayed superior antimicrobial activity due to their increased lipophilicity and ability to penetrate bacterial membranes effectively .Compound Type Activity Against Effectiveness Level N-(4-chlorophenyl) S. aureus, MRSA High N-(3-bromophenyl) E. coli Moderate N-(4-fluorophenyl) C. albicans Moderate -

Cytotoxicity Studies :

A related compound demonstrated cytotoxicity in various cancer cell lines, indicating potential therapeutic applications in oncology. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.